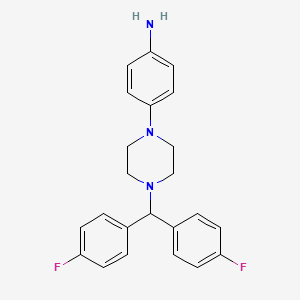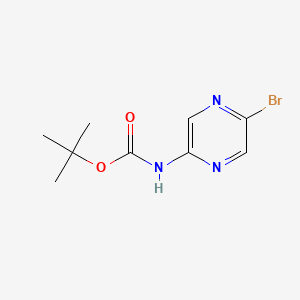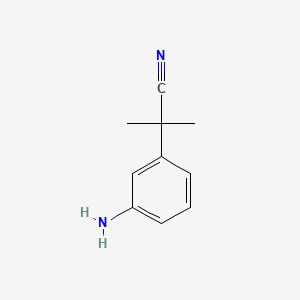
UNII-EJ9J08QB0Y
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Piperacillinyl Ampicillin is a compound related to the penicillin family . It has a molecular formula of C39 H44 N8 O10 S2 and a molecular weight of 848.94 . It is classified under the Piperacillin API family .
Molecular Structure Analysis
The molecular structure of N-Piperacillinyl Ampicillin is complex, with a large number of atoms and bonds. The structure of similar compounds, such as ampicillin, has been analyzed using quantum chemical calculations of molecular geometries, including bond lengths and bond angles .
Chemical Reactions Analysis
The degradation reaction of similar compounds, like ampicillin, with hydroxyl radical has been investigated . The thermodynamic energy values and reaction rates of all possible reaction paths were calculated .
Physical And Chemical Properties Analysis
N-Piperacillinyl Ampicillin is a neat product . It is part of the Piperacillin API family and is categorized under Pharmaceutical Reference Standards, TRC, Impurity Reference Materials, Antibiotics, Antibacterial, Inhibits an enzyme, and Penicillins .
Wissenschaftliche Forschungsanwendungen
Bekämpfung der Penicillinresistenz
N-Piperacillinyl Ampicillin spielt eine entscheidende Rolle bei der Bekämpfung der Penicillinresistenz, die sich zu einem wichtigen Thema in Forschung und Industrie entwickelt hat . Die Entwicklung von Penicillinderivaten, die die Resistenz überwinden, ist eine der Lösungen für dieses Problem .
Enzymatische Penicillinspaltung
Die enzymatische Penicillinspaltung durch Penicillin-Amidase stellt einen eleganten Weg dar, Penicillin zu 6-Aminopenicillansäure (6-APA) zu hydrolysieren, ein wichtiger Schritt für die Einführung verschiedener Seitenketten durch chemische Synthese . Dieser Prozess ist effizienter und kostengünstiger als chemische Reaktionsfolgen .
Industrielle Anwendung von Penicillin-Amidase
Die industrielle Anwendung von Penicillin-Amidase ist eine bahnbrechende Leistung und stellt den ersten industriell und wirtschaftlich hoch wichtigen Prozess dar, der einen immobilisierten Biokatalysator verwendet . Diese Entwicklung hat zu einem hoch innovativen und kommerziell wichtigen enzymatischen Verfahren zur Herstellung von 6-APA geführt .
Herstellung von Penicillinderivaten
N-Piperacillinyl Ampicillin wird bei der Herstellung von Penicillinderivaten wie Ampicillin und Amoxicillin verwendet . Diese Derivate haben es ermöglicht, resistente Stämme und ein breiteres Spektrum an pathogenen Mikroorganismen medizinisch zu behandeln .
Antibakterielle Aktivität
N-Piperacillinyl Ampicillin wird unter Antibiotika und Penicillinen eingestuft . Es hemmt ein Enzym, was zu seinen antibakteriellen Eigenschaften beiträgt <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1" viewbox="0 0 1024 1024" width="16" xmlns="http://www.w3.org/20
Wirkmechanismus
Target of Action
N-Piperacillinyl Ampicillin, also known as UNII-EJ9J08QB0Y, is a derivative of the antibiotic Piperacillin . Piperacillin is a broad-spectrum β-lactam antibiotic of the ureidopenicillin class . The primary targets of N-Piperacillinyl Ampicillin are the penicillin-binding proteins (PBPs) located in the bacterial cell wall . These proteins play a crucial role in the synthesis of peptidoglycan, a major component of the bacterial cell wall .
Mode of Action
N-Piperacillinyl Ampicillin inhibits bacterial cell wall synthesis by binding to one or more of the penicillin-binding proteins (PBPs) . This binding inhibits the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, thus inhibiting cell wall biosynthesis . The disruption of cell wall synthesis leads to osmotic instability and eventually causes cell lysis and death .
Biochemical Pathways
The action of N-Piperacillinyl Ampicillin affects the biochemical pathway of peptidoglycan synthesis . Peptidoglycan is a critical component of the bacterial cell wall and provides structural integrity. By inhibiting the enzymes involved in peptidoglycan synthesis, N-Piperacillinyl Ampicillin disrupts the integrity of the bacterial cell wall, leading to cell death .
Pharmacokinetics
The pharmacokinetics of N-Piperacillinyl Ampicillin would be expected to be similar to that of Piperacillin. Piperacillin, when administered intravenously, is absorbed rapidly, with peak serum concentrations generally attained more quickly and higher than following equivalent oral doses .
Result of Action
The result of N-Piperacillinyl Ampicillin’s action is the inhibition of bacterial growth and multiplication. By binding to PBPs and inhibiting peptidoglycan synthesis, it disrupts the bacterial cell wall, leading to cell lysis and death . This makes it effective against a broad range of bacteria.
Action Environment
The action, efficacy, and stability of N-Piperacillinyl Ampicillin can be influenced by various environmental factors. These may include the pH of the environment, the presence of other substances that may interact with the drug, and the resistance mechanisms of the bacteria. For instance, some bacteria produce β-lactamase enzymes that can inactivate β-lactam antibiotics like Piperacillin . Piperacillin is often used in combination with β-lactamase inhibitors to overcome this resistance .
Safety and Hazards
Ampicillin, a similar compound, is classified as a combustible liquid and may cause an allergic skin reaction or allergy or asthma symptoms if inhaled . It is recommended to avoid breathing mist or vapors, wear protective gloves/eye protection/face protection, and wash with plenty of soap and water if it comes into contact with the skin .
Zukünftige Richtungen
The future of antibiotics like N-Piperacillinyl Ampicillin lies in addressing the multiple factors associated with multidrug-resistant (MDR) infections both globally and locally based on different epidemiological and societal scenarios . The importance of bactericidal drugs in treating endocarditis and meningitis has been emphasized, and the need for more research in this area is evident .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of N-Piperacillinyl Ampicillin can be achieved through the formation of an amide bond between piperacillin and ampicillin. This can be accomplished through the use of coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The reaction can be carried out in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under mild reaction conditions. The resulting product can be purified through various techniques such as column chromatography or recrystallization.", "Starting Materials": ["Piperacillin", "Ampicillin", "N,N'-dicyclohexylcarbodiimide (DCC)", "N-hydroxysuccinimide (NHS)", "Dimethylformamide (DMF)", "Dimethyl sulfoxide (DMSO)"], "Reaction": ["Step 1: Dissolve piperacillin and ampicillin in DMF or DMSO", "Step 2: Add DCC and NHS to the reaction mixture", "Step 3: Stir the reaction mixture at room temperature for several hours", "Step 4: Purify the resulting product through column chromatography or recrystallization"] } | |
CAS-Nummer |
65772-67-0 |
Molekularformel |
C39H44N8O10S2 |
Molekulargewicht |
848.9 g/mol |
IUPAC-Name |
(2S,5R,6R)-6-[[(2R)-2-[[(2S,5R,6R)-6-[[(2R)-2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carbonyl]amino]-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
InChI |
InChI=1S/C39H44N8O10S2/c1-6-44-17-18-45(33(54)32(44)53)37(57)43-22(20-15-11-8-12-16-20)28(49)42-23-30(51)46-25(38(2,3)58-34(23)46)29(50)40-21(19-13-9-7-10-14-19)27(48)41-24-31(52)47-26(36(55)56)39(4,5)59-35(24)47/h7-16,21-26,34-35H,6,17-18H2,1-5H3,(H,40,50)(H,41,48)(H,42,49)(H,43,57)(H,55,56)/t21-,22-,23-,24-,25+,26+,34-,35-/m1/s1 |
InChI-Schlüssel |
DPEZDVKIJPAEMF-SAJYMXHHSA-N |
Isomerische SMILES |
CCN1CCN(C(=O)C1=O)C(=O)N[C@H](C2=CC=CC=C2)C(=O)N[C@H]3[C@@H]4N(C3=O)[C@H](C(S4)(C)C)C(=O)N[C@H](C5=CC=CC=C5)C(=O)N[C@H]6[C@@H]7N(C6=O)[C@H](C(S7)(C)C)C(=O)O |
SMILES |
CCN1CCN(C(=O)C1=O)C(=O)NC(C2=CC=CC=C2)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)NC(C5=CC=CC=C5)C(=O)NC6C7N(C6=O)C(C(S7)(C)C)C(=O)O |
Kanonische SMILES |
CCN1CCN(C(=O)C1=O)C(=O)NC(C2=CC=CC=C2)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)NC(C5=CC=CC=C5)C(=O)NC6C7N(C6=O)C(C(S7)(C)C)C(=O)O |
Synonyme |
[2S-[2α[S*(2R*,5S*,6S*)],5α,6β(S*)]]-6-[[[[[6-[[[[(4-Ethyl-2,3-dioxo-1-piperazinyl)carbonyl]amino]phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-yl]carbonyl]amino]phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





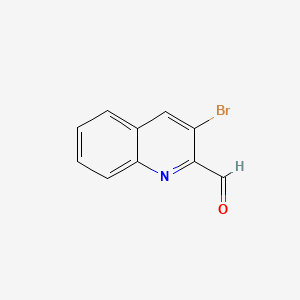

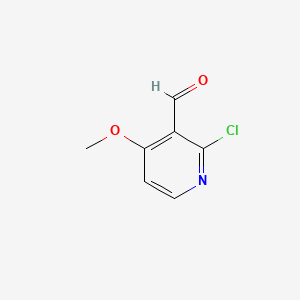
![9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine dihydrochloride](/img/structure/B582043.png)

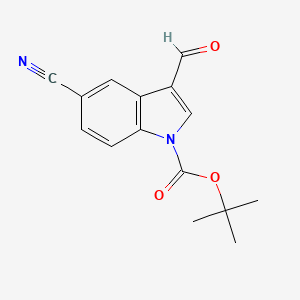

![(2-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}phenyl)methanol](/img/structure/B582056.png)
![(4-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}phenyl)methanol](/img/structure/B582057.png)
